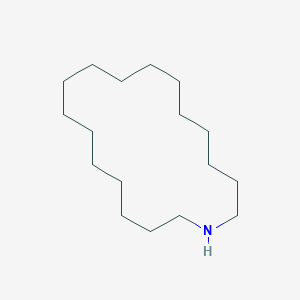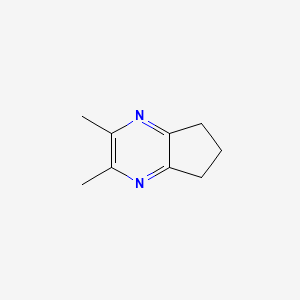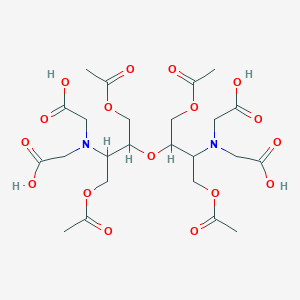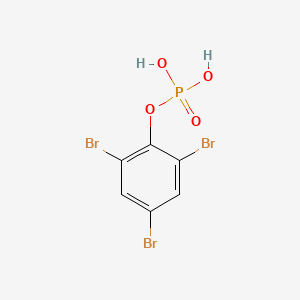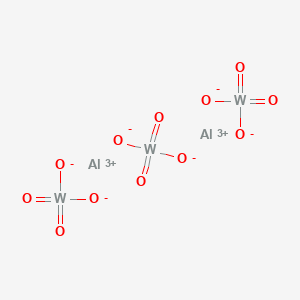
Aluminum tungstate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum tungstate is an inorganic compound with the chemical formula ( \text{Al}_2(\text{WO}_4)_3 ). It is a member of the tungstate family, which includes various metal tungstates known for their interesting structural and photoluminescence properties. This compound is notable for its unique combination of aluminum and tungsten, which imparts specific chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aluminum tungstate can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel processes. One common method involves the reaction of aluminum nitrate and sodium tungstate in an aqueous solution, followed by precipitation and calcination at high temperatures. The reaction conditions typically include:
Temperature: 600-800°C
Duration: Several hours
Atmosphere: Often performed in an inert or reducing atmosphere to prevent oxidation
Industrial Production Methods
Industrial production of this compound may involve large-scale solid-state reactions or hydrothermal methods. These processes are optimized for high yield and purity, often using automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum tungstate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and tungsten oxide.
Reduction: Reduction reactions can convert this compound into lower oxidation state compounds.
Substitution: Substitution reactions may involve the replacement of tungsten with other metal ions.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide
Reducing Agents: Hydrogen, carbon monoxide
Substitution Reagents: Metal salts such as iron chloride or copper sulfate
Major Products Formed
Oxidation: Aluminum oxide (( \text{Al}_2\text{O}_3 )), tungsten oxide (( \text{WO}_3 ))
Reduction: Lower oxidation state tungsten compounds
Substitution: Mixed metal tungstates
Wissenschaftliche Forschungsanwendungen
Aluminum tungstate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-microbial effects.
Industry: Utilized in the production of advanced materials, such as ceramics and composites, due to its high thermal stability and unique electronic properties.
Wirkmechanismus
The mechanism of action of aluminum tungstate involves its interaction with molecular targets and pathways. In catalytic applications, this compound acts as a catalyst by providing active sites for chemical reactions. The tungsten atoms in the compound can undergo redox reactions, facilitating the conversion of reactants to products. In biological applications, this compound may interact with cellular components, leading to changes in cellular function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Barium tungstate (( \text{BaWO}_4 ))
- Nickel tungstate (( \text{NiWO}_4 ))
- Bismuth tungstate (( \text{Bi}_2\text{WO}_6 ))
Comparison
Aluminum tungstate is unique among tungstates due to the presence of aluminum, which imparts specific properties such as higher thermal stability and unique electronic characteristics. Compared to barium tungstate, this compound has a different crystal structure and higher melting point. Nickel tungstate and bismuth tungstate have different electronic and magnetic properties, making them suitable for different applications.
Eigenschaften
Molekularformel |
Al2O12W3 |
|---|---|
Molekulargewicht |
797.5 g/mol |
IUPAC-Name |
dialuminum;dioxido(dioxo)tungsten |
InChI |
InChI=1S/2Al.12O.3W/q2*+3;;;;;;;6*-1;;; |
InChI-Schlüssel |
AYUPOFGSVXZECO-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Al+3].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



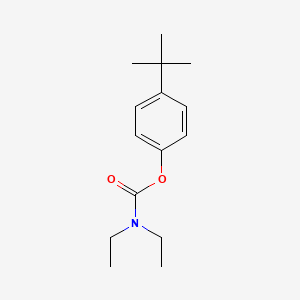
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
![10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B13821524.png)
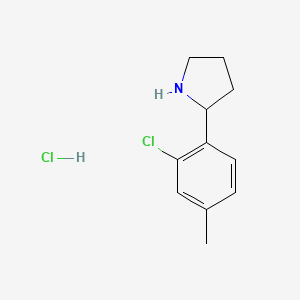
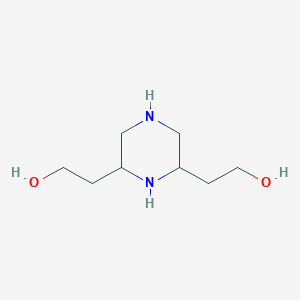
![(5Z)-2-(4-chloroanilino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821532.png)
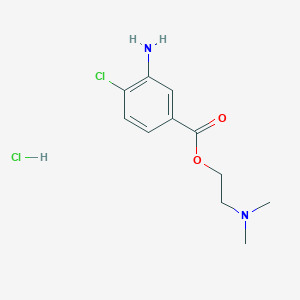
![1H-Furo[3,4-B]pyrrolizine](/img/structure/B13821539.png)
![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)
